3,3-Dimethylmorpholine

Descripción

Contextualization within Heterocyclic Chemistry and Morpholine (B109124) Derivatives

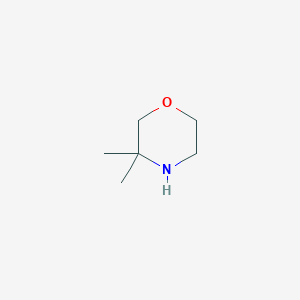

3,3-Dimethylmorpholine is a six-membered heterocyclic compound containing both an oxygen and a nitrogen atom. vulcanchem.com Its structure is characterized by a morpholine ring with two methyl groups attached to the third carbon atom. vulcanchem.com This substitution pattern distinguishes it from its parent compound, morpholine, and other derivatives, influencing its physical and chemical properties.

The synthesis of morpholine derivatives is a significant area of study in organic chemistry due to their wide-ranging applications. dntb.gov.uanih.gov Researchers have developed various synthetic routes to access a diverse array of substituted morpholines, which can then be used as building blocks in more complex molecular architectures. ontosight.ai The synthesis of this compound-2,5-diones, for instance, has been achieved through the direct amide cyclization of linear precursors. wiley.comuzh.ch

Significance of the Morpholine Scaffold in Medicinal Chemistry and Materials Science

The morpholine ring is considered a "privileged structure" in medicinal chemistry. nih.govsci-hub.se This is due to its frequent appearance in a multitude of approved drugs and biologically active molecules. ontosight.ainih.gov The presence of the morpholine moiety can enhance a molecule's physicochemical properties, such as solubility and metabolic stability, and can contribute to its biological activity and pharmacokinetic profile. dntb.gov.uanih.govsci-hub.se

Morpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties. ontosight.aiontosight.ai They are integral components of certain enzyme inhibitors and can confer selective affinity for a range of biological receptors. nih.gov In materials science, morpholine derivatives are utilized as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to the development of advanced materials with enhanced thermal and mechanical properties. e3s-conferences.org

Overview of Research Trajectories for this compound

Research involving this compound has explored its potential in several key areas. It is utilized as a building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. lookchem.comvulcanchem.com For example, its incorporation into protease inhibitors has been shown to enhance their binding affinity to viral enzymes. vulcanchem.com

The compound also serves as a solvent in high-temperature reactions due to its high boiling point and as a catalyst in various organic reactions. lookchem.comchembk.com Furthermore, its basic nature allows it to be used as an intermediate for acid gas removal agents. chembk.com The unique structural and chemical properties of this compound continue to make it a subject of interest for further research and development in diverse scientific fields. lookchem.comontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H13NO |

| Molar Mass | 115.17 g/mol |

| Boiling Point | 143-144°C |

| Flash Point | 47.3°C |

| Vapor Pressure | 5.128 mmHg at 25°C |

| Refractive Index | 1.4472 at 20°C |

This table is populated with data from available research. vulcanchem.com

Research Applications of this compound

| Application Area | Description |

| Pharmaceutical Synthesis | Serves as a building block for antiviral and anticancer agents, including kinase inhibitors. vulcanchem.com |

| Agrochemical Synthesis | Used as an intermediate in the development of new agrochemicals. lookchem.com |

| Solvent Applications | Employed as a solvent for high-temperature reactions due to its high boiling point. lookchem.com |

| Catalysis | Utilized as a catalyst in various organic reactions. lookchem.comchembk.com |

| Corrosion Inhibition | Used as a corrosion inhibitor in industrial processes. lookchem.com |

This table summarizes key research applications of this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)5-8-4-3-7-6/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYGLTRAXBZNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561616 | |

| Record name | 3,3-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59229-63-9 | |

| Record name | 3,3-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3,3-Dimethylmorpholine and its Chiral Derivatives

The synthesis of the this compound framework is achieved through several key strategic approaches. These methods leverage fundamental organic reactions to construct the heterocyclic ring system, often with control over stereochemistry.

The intramolecular cyclization of amino alcohols is a foundational strategy for forming the morpholine (B109124) ring. This approach typically involves forming either the C-O or C-N bond in the final ring-closing step.

A common modern protocol involves a two-step, redox-neutral process that begins with the N-monoalkylation of a 1,2-amino alcohol. chemrxiv.orgorganic-chemistry.org For the synthesis of this compound, a suitable starting material would be 2-amino-2-methyl-1-propanol. This is reacted with an electrophilic two-carbon unit, such as ethylene (B1197577) sulfate, which acts as a two-carbon electrophile. chemrxiv.org The resulting intermediate undergoes a subsequent base-mediated cyclization to yield the morpholine product. chemrxiv.orgorganic-chemistry.org This method avoids the harsh reagents associated with older three-step processes that proceed via a morpholinone intermediate. chemrxiv.org

More traditional methods may involve the direct dehydrative cyclization of a precursor like N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol using a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) at elevated temperatures.

Table 1: Comparison of Amino Alcohol Cyclization Methods

| Method | Key Reagents | Typical Conditions | Key Features |

| Ethylene Sulfate Annulation | 1,2-Amino Alcohol, Ethylene Sulfate, Base (e.g., tBuOK) | Two steps: 1. N-alkylation; 2. Base-mediated cyclization | Redox-neutral, avoids hydride reducing agents, environmentally improved. chemrxiv.orgorganic-chemistry.org |

| Acid-Catalyzed Dehydration | N-substituted di-alcohol | Concentrated H₂SO₄, High Temperature (e.g., 180°C) | One-pot cyclization, requires harsh conditions. |

While direct alkylation of the morpholine parent ring to install two methyl groups at the C-3 position is not a common strategy, alkylation of pre-functionalized morpholine derivatives is a key transformation. This typically refers to N-alkylation, where a substituent is added to the nitrogen atom of the morpholine ring.

For instance, N-methylation of a morpholine derivative can be accomplished using standard reagents like methyl iodide in a solvent such as dimethylformamide (DMF). nih.gov Reductive alkylation, using an aldehyde (e.g., acetaldehyde) and a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl groups onto the morpholine nitrogen. nih.gov These reactions are fundamental for modifying the properties of the final compound.

Table 2: Reagents for N-Alkylation of Morpholine Derivatives

| Reaction Type | Alkylating Agent | Reducing Agent (if applicable) | Typical Conditions |

| Direct Alkylation | Methyl Iodide | N/A | DMF, 70°C nih.gov |

| Reductive Alkylation | Acetaldehyde, Propionaldehyde | Sodium triacetoxyborohydride | Methylene (B1212753) Chloride nih.gov |

| Acylation | 3,4,5-trimethoxybenzoyl chloride | N/A | Presence of a base ontosight.ai |

Syntheses utilizing strained three- and four-membered rings, such as aziridines and azetidines, provide a powerful and stereoselective route to morpholine derivatives. A highly regio- and stereoselective strategy involves the ring-opening of an activated aziridine (B145994). researchgate.net

The process begins with the S_N2-type ring opening of an activated N-sulfonyl aziridine with a suitable haloalcohol in the presence of a Lewis acid catalyst. researchgate.net To obtain a this compound structure, an aziridine would be reacted with a reagent like 2-chloro-2-methyl-1-propanol. This initial reaction forms a haloalkoxy amine intermediate. The subsequent and final step is an intramolecular cyclization, mediated by a base such as potassium hydroxide (B78521) (KOH), which facilitates the ring closure to form the morpholine product. researchgate.net This method offers high control over the stereochemical outcome of the final product. While ring expansion of azetidines is a known synthetic strategy for forming larger heterocycles, the aziridine ring-opening pathway is a more specifically documented route for morpholine synthesis. researchgate.netmagtech.com.cnrsc.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.org This strategy allows for the rapid construction of complex molecular architectures containing the this compound scaffold.

One such approach is a tandem one-pot, three-component Povarov–Doebner type reaction, which can be followed by an amidation step. rsc.org In a reported synthesis, this MCR was used to create complex quinoline-based STING antagonists, where a dimethyl morpholine unit was incorporated into the final structure via amidation. rsc.org

Another example is the three-component domino cyclization of ethyl trifluoropyruvate, methyl ketones, and amino alcohols. mdpi.com This reaction produces complex bicyclic γ-lactams that are annulated to an oxazine (B8389632) or oxazole (B20620) ring, effectively building a scaffold that includes a morpholine-like heterocyclic system in a single, highly convergent step. mdpi.com

Catalysis is integral to many modern synthetic routes, offering efficiency and selectivity. Both acid and base catalysis, as well as transition metal catalysis, are employed in the synthesis of morpholines.

Alkali catalysis is frequently used to facilitate the final ring-closing step in morpholine synthesis. Strong bases like potassium hydroxide (KOH) or potassium tert-butoxide (tBuOK) are used to deprotonate an alcohol or amine, generating a nucleophile that undergoes an intramolecular S_N2 reaction to form the morpholine ring. organic-chemistry.orgresearchgate.net This is a key step in the cyclization of haloalkoxy amine intermediates derived from aziridines and in the annulation of amino alcohols with ethylene sulfate. chemrxiv.orgresearchgate.net Additionally, some preparations of this compound may be achieved by reacting morpholine with methanol (B129727) under alkali catalysis. chembk.com

Catalytic Approaches in this compound Synthesis

Asymmetric Catalysis utilizing Chiral Ligands

Asymmetric synthesis of morpholine derivatives is of significant interest due to the prevalence of chiral morpholine motifs in biologically active compounds. While specific examples detailing the asymmetric synthesis of this compound using chiral ligands are not extensively documented in the provided results, the broader context of asymmetric synthesis of substituted morpholines provides valuable insights.

The general approach often involves the use of transition metal catalysts paired with chiral ligands to induce enantioselectivity. For instance, asymmetric hydrogenation of unsaturated morpholine precursors using a rhodium catalyst with a chiral bisphosphine ligand has been a successful strategy for obtaining 2-substituted chiral morpholines. researchgate.net This methodology could theoretically be adapted for substrates leading to this compound, although the gem-dimethyl substitution at the C3 position presents a significant steric challenge that would need to be overcome.

Another strategy involves the catalytic asymmetric cyclization of appropriate precursors. The development of novel chiral diphosphine ligands has shown potential in various asymmetric transformations, offering a pathway for constructing enantioenriched compounds from achiral starting materials. sigmaaldrich.com These advanced catalytic systems could be explored for the enantioselective synthesis of this compound derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the this compound core. rsc.orgnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst. nih.gov

For the this compound system, this could involve preparing a halogenated derivative of this compound, which can then participate in cross-coupling reactions. For example, an N-aryl or N-alkyl-3,3-dimethylmorpholine could be brominated or iodinated at a specific position on the aryl or alkyl group, followed by a Suzuki, Heck, or Sonogashira coupling to introduce new substituents. The efficiency of these reactions often depends on the choice of ligand, base, and reaction conditions to control the in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species. rsc.org

Research has shown that various phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3), 1,1'-bis(diphenylphosphino)ferrocene (DPPF), and others, play a critical role in maximizing the efficiency of these coupling reactions while preserving the integrity of the ligands and reactants. rsc.org The application of these methods allows for the synthesis of a diverse library of this compound derivatives with tailored electronic and steric properties.

Derivatization of the this compound Core

The this compound scaffold can be readily modified at several positions to generate a wide range of derivatives with diverse properties.

N-Substitution Reactions

The secondary amine nitrogen of the this compound ring is a primary site for functionalization. It can readily undergo nucleophilic substitution reactions with various electrophiles.

N-Alkylation: Reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base like potassium carbonate, leads to the formation of N-alkylated derivatives.

N-Acylation: Treatment with acyl chlorides or anhydrides, in the presence of a base such as triethylamine, yields the corresponding N-acyl derivatives. These reactions are often performed in aprotic solvents like dichloromethane.

| Reagent | Conditions | Product | Yield (%) |

| Methyl Iodide | K₂CO₃, Acetonitrile, Reflux | N-Methyl-3,3-dimethylmorpholine | - |

| Benzyl Bromide | K₂CO₃, Acetonitrile, Reflux | N-Benzyl-3,3-dimethylmorpholine | - |

| Acetyl Chloride | Et₃N, DCM, 0°C to RT | N-Acetyl-3,3-dimethylmorpholine | - |

| Benzoyl Chloride | Et₃N, DCM, 0°C to RT | N-Benzoyl-3,3-dimethylmorpholine | - |

Table based on general N-substitution reactions of morpholine derivatives. Specific yields for this compound were not provided in the search results.

Functionalization at Ring Carbons

Introducing substituents directly onto the carbon atoms of the this compound ring is more challenging due to the higher stability of C-H bonds compared to the N-H bond. However, specific strategies can be employed.

One approach involves the synthesis of morpholinones bearing an aza-quaternary carbon at the C3 position through a zinc chloride-catalyzed cyclizative 1,2-rearrangement. d-nb.info This method allows for the construction of C3-disubstituted morpholin-2-ones, which can be further modified. d-nb.info Another potential route is the oxidative ring-opening of the morpholine derivative, followed by functionalization and re-cyclization, although this is a more complex, multi-step process. google.com The fluoromethyl group in 2-(fluoromethyl)-3,3-dimethylmorpholine (B6608498) can also undergo nucleophilic substitution. smolecule.com

Formation of Salts and Complex Structures

The basic nitrogen atom of this compound allows for the straightforward formation of salts with various acids. The hydrochloride salt is a common form, often used to improve the compound's solubility and stability. smolecule.com

Furthermore, the morpholine nitrogen can act as a ligand to form coordination complexes with metal ions. The ability of morpholine derivatives to form hydrogen bonds and their specific stereochemistry can be beneficial in the development of chiral supramolecular assemblies. smolecule.com For instance, the amide N-H group in 6-benzyl-3,3-dimethylmorpholine-2,5-dione can form intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers. uzh.ch

Mannich Reactions Incorporating this compound Moieties

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org As a secondary amine, this compound can participate in Mannich reactions to form β-amino carbonyl compounds, known as Mannich bases. wikipedia.org

In a typical Mannich reaction, this compound would react with an aldehyde and a compound containing an acidic proton (like a ketone, phenol, or another active methylene compound) to yield a product where the 3,3-dimethylmorpholino group is attached to the active hydrogen compound via a methylene bridge. mdpi.com These reactions are valuable for introducing the bulky and structurally significant this compound moiety into other molecules, which can be of interest in medicinal chemistry and materials science. mdpi.comnih.gov For example, morpholine derivatives have been used in the synthesis of novel Mannich bases with potential enzyme inhibitory properties. nih.gov

Green Chemistry Approaches in this compound Synthesis

One notable green initiative in the synthesis of this compound involves the substitution of traditional alkylating agents with more environmentally friendly alternatives. For instance, efforts have been made to replace dimethyl sulfate, a commonly used but toxic and hazardous reagent, with dimethyl carbonate. vulcanchem.com Dimethyl carbonate is considered a greener reagent due to its lower toxicity and the fact that its byproduct, methanol, is less harmful than the byproducts of dimethyl sulfate. This substitution has been reported to maintain high yield efficiencies, often exceeding 85%, thereby presenting a viable and more sustainable synthetic route. vulcanchem.com

Table 1: Comparison of Traditional vs. Green Reagents in this compound Synthesis

| Reagent Type | Traditional Reagent | Green Alternative | Reported Yield Efficiency | Environmental Benefit |

|---|

Furthermore, the broader field of morpholine synthesis has seen the successful application of biocatalysis, a key pillar of green chemistry. digitellinc.comnih.govmdpi.com Enzyme-catalyzed reactions, such as those employing imine reductases (IREDs) or laccases, offer high selectivity and operate under mild conditions, often in aqueous media. digitellinc.comnih.gov While specific studies detailing the biocatalytic synthesis of this compound are not yet widely published, the successful synthesis of other substituted morpholines using these methods suggests a strong potential for its application. For example, the enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine has been achieved on a large scale using an imine reductase, demonstrating the industrial viability of biocatalytic routes for morpholine derivatives. digitellinc.com The use of enzymes like laccase from Myceliophthora thermophila has also been shown to effectively catalyze the formation of morpholine-substituted aromatic compounds with yields up to 80%. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl Sulfate |

| Dimethyl Carbonate |

| Methanol |

| (S)-3-(4-(Trifluoromethyl)phenyl)morpholine |

Iii. Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethylmorpholine Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 3,3-dimethylmorpholine. One- and two-dimensional experiments provide a complete picture of the proton and carbon framework.

The ¹H and ¹³C NMR spectra of this compound display characteristic signals that can be assigned to the specific nuclei within the molecule. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms, which generally cause adjacent nuclei to resonate at a lower field (higher ppm).

In ¹³C NMR studies of a series of substituted morpholines, the chemical shifts for this compound have been reported. The gem-dimethyl group at the C-3 position introduces a notable downfield shift for C-3 itself, an effect attenuated compared to similar substitutions in cyclohexane (B81311) rings. cdnsciencepub.com The assignments are based on established substituent effects and comparison with related heterocyclic systems.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound Data interpreted from literature sources. cdnsciencepub.comnih.govsigmaaldrich.compitt.educarlroth.com

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| -CH₃ (at C3) | ~1.05 | ~26.0 | s |

| -CH₂- (C2) | ~3.65 | ~74.0 | s |

| -CH₂- (C5) | ~2.70 | ~49.5 | t |

| -CH₂- (C6) | ~3.75 | ~67.5 | t |

| N-H | Variable | - | br s |

| C3 (quaternary) | - | ~55.0 | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity: s = singlet, t = triplet, br s = broad singlet.

Two-dimensional NMR experiments are essential for unambiguously confirming the assignments made in 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). nanalysis.comlibretexts.org For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal at ~3.65 ppm to the carbon signal at ~74.0 ppm (C2), the proton signal at ~2.70 ppm to the carbon signal at ~49.5 ppm (C5), and the proton signal at ~3.75 ppm to the carbon signal at ~67.5 ppm (C6). nanalysis.com The methyl protons (~1.05 ppm) would correlate with the methyl carbon signal (~26.0 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). libretexts.orgyoutube.com This is crucial for piecing together the molecular skeleton. For instance, the methyl protons would show an HMBC correlation to the quaternary carbon C3 and the adjacent methylene (B1212753) carbon C2, confirming the placement of the gem-dimethyl group.

Table 2: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlates to Carbon (¹³C) | Type of Correlation |

| -CH₃ (at C3) | C2, C3 | ³JCH, ²JCH |

| H2 (-CH₂-) | C3, C6 | ²JCH, ³JCH |

| H5 (-CH₂-) | C3, C6 | ³JCH, ²JCH |

| H6 (-CH₂-) | C2, C5 | ³JCH, ²JCH |

This compound, like other six-membered heterocyclic rings, is not static and undergoes rapid conformational changes at room temperature, primarily through ring inversion. Low-temperature NMR studies can "freeze out" these motions, allowing for the observation of individual conformers.

Studies have shown that by lowering the temperature to approximately -80 °C, the chair conformation of the this compound ring becomes fixed on the NMR timescale. cdnsciencepub.com This allows for the differentiation of the axial and equatorial methyl groups at the C-3 position, which would otherwise be averaged at room temperature. cdnsciencepub.com Furthermore, these low-temperature experiments enable the measurement of specific conformational parameters, such as the γ-gauche effect on the C-5 carbon, providing deeper insight into the molecule's preferred three-dimensional structure in solution. cdnsciencepub.comresearchgate.net

Vibrational Spectroscopy (FTIR, FT-Raman) and Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a compound. The spectra arise from the absorption or scattering of infrared radiation as the molecule transitions between vibrational energy levels.

For this compound, the spectra would be characterized by vibrations of the morpholine (B109124) ring and the methyl groups. Key expected vibrational modes include:

N-H Stretching: A moderate to weak band in the 3300-3500 cm⁻¹ region.

C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ region for the methyl and methylene groups.

C-O-C Stretching: A strong, characteristic band, typically around 1100 cm⁻¹, for the ether linkage.

C-N Stretching: Bands in the 1020-1250 cm⁻¹ region.

CH₂/CH₃ Bending: Scissoring and rocking vibrations in the 1400-1470 cm⁻¹ range.

While specific, complete experimental spectra for the parent this compound are not detailed in the available literature, analysis of related dimethylmorpholine derivatives confirms these general assignments. researchgate.netprimescholars.comscholarsresearchlibrary.com

Table 3: Predicted Principal Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

| 3300 - 3500 | N-H Stretch | Amine |

| 2950 - 3000 | C-H Asymmetric Stretch | Methyl/Methylene |

| 2850 - 2900 | C-H Symmetric Stretch | Methyl/Methylene |

| 1400 - 1470 | C-H Bending (Scissoring) | Methylene |

| ~1100 | C-O-C Asymmetric Stretch | Ether |

| 1020 - 1250 | C-N Stretch | Amine |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The monoisotopic mass of this compound (C₆H₁₃NO) is 115.0997 Da. nih.gov

Under electron impact (EI) ionization, the resulting molecular ion (M⁺˙) at m/z = 115 is expected. The fragmentation of morpholine derivatives is typically directed by the heteroatoms. For this compound, the most prominent fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

The two primary α-cleavage pathways are:

Loss of a methyl radical (•CH₃): Cleavage of the C3-CH₃ bond results in a stable, resonance-delocalized iminium ion. This would produce a significant fragment ion at m/z = 100 (M-15).

Ring cleavage: Cleavage of the C2-C3 bond, followed by the loss of ethene, can also occur, leading to other fragment ions.

The base peak in the mass spectrum is likely to be the m/z 100 fragment due to the stability of the resulting cation and the loss of a stable methyl radical.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Iv. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure and predicting various molecular properties. For 3,3-dimethylmorpholine, these methods can elucidate its geometry, energy, and electronic distribution with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. und.eduunimib.itaps.org This method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. unimib.itaps.org

For this compound, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict a wide array of properties. und.eduhust.edu.vn These properties include total energy, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Illustrative DFT-Calculated Properties for this compound: Please note: The following data is illustrative and represents typical outputs from DFT calculations, as specific studies on this compound are not available in the cited literature.

| Property | Calculated Value | Unit |

| Total Energy | -328.123 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -6.45 | eV |

| LUMO Energy | 1.23 | eV |

| HOMO-LUMO Gap | 7.68 | eV |

These calculations would reveal the distribution of electron density and help in understanding the molecule's stability and potential for intermolecular interactions.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation for a many-electron system. wikipedia.org It treats each electron as moving in the average field created by all other electrons, neglecting electron correlation. wikipedia.org While computationally less demanding than more advanced methods, HF serves as a crucial starting point for more sophisticated calculations that incorporate electron correlation. wikipedia.orgarxiv.org

In the context of this compound, an HF calculation would yield the ground-state wave function, typically as a single Slater determinant, and the corresponding energy. wikipedia.org Although HF generally overestimates the HOMO-LUMO gap and provides less accurate energies compared to DFT, it is valuable for obtaining initial molecular geometries and orbital energies. arxiv.org The method's utility lies in its systematic and well-defined approximation, which can be improved upon with post-Hartree-Fock methods. arxiv.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgmdpi.comrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of molecules like this compound. researchgate.net

For a flexible molecule such as this compound, which possesses a morpholine (B109124) ring, conformational analysis is crucial for understanding its structure and function. The morpholine ring can exist in different conformations, such as the chair and boat forms. The presence of two methyl groups on the same carbon atom (C3) significantly influences the conformational preferences. MD simulations can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. nih.govlibretexts.orgspcmc.ac.in This analysis helps in understanding how the molecule might interact with other molecules or its environment.

Illustrative Conformational Energy Profile for this compound: Please note: This table presents hypothetical data to illustrate the results of a conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair (Equatorial-like CH3) | 0.0 | C2-N-C5-C6: 55.8 |

| Twist-Boat | 5.4 | C2-N-C5-C6: 30.1 |

| Boat | 6.9 | C2-N-C5-C6: 0.5 |

These simulations can reveal the populations of different conformers at a given temperature and provide insights into the molecule's flexibility and dynamic behavior in solution. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can be compared with experimental results to confirm the molecular structure.

DFT and HF methods can be used to calculate NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govresearchgate.netresearchgate.net These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. mdpi.com The predicted spectra can help in the assignment of experimental peaks and provide a deeper understanding of the relationship between the electronic structure and the observed spectral features. mdpi.com

Similarly, vibrational frequencies corresponding to the modes of motion in the molecule can be calculated. researchgate.net These frequencies can be used to generate a theoretical IR spectrum. The calculated spectrum can be compared with an experimental IR spectrum to identify characteristic vibrational modes and confirm the presence of specific functional groups within the this compound molecule. nih.gov

Illustrative Predicted Spectroscopic Data for this compound: Please note: The data below is for illustrative purposes.

| Parameter Type | Predicted Value | Experimental Correlation |

| ¹H NMR Chemical Shift (CH3) | 1.15 ppm | Correlates to methyl protons |

| ¹³C NMR Chemical Shift (C-CH3) | 35.2 ppm | Correlates to the quaternary carbon |

| IR Vibrational Frequency (C-N stretch) | 1150 cm⁻¹ | Correlates to amine stretching |

| IR Vibrational Frequency (C-O-C stretch) | 1100 cm⁻¹ | Correlates to ether stretching |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. avogadro.ccwolfram.comproteopedia.org The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. wolfram.comresearchgate.net Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). avogadro.ccresearchgate.net

For this compound, an MEP map would highlight the electronegative regions around the oxygen and nitrogen atoms, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. The regions around the hydrogen atoms would show positive potential. This information is crucial for predicting how the molecule will interact with other molecules, including solvents and biological targets.

Non-Linear Optics (NLO) Properties

Non-linear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. jhuapl.edurochester.edu Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. Computational chemistry can be used to predict the NLO properties of molecules like this compound by calculating parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov

These calculations, typically performed using DFT methods, can help to screen molecules for potential NLO activity. researchgate.net A large hyperpolarizability value suggests that the molecule may exhibit strong NLO effects. The calculations can also provide insight into the structural features that contribute to the NLO response, guiding the design of new materials with enhanced properties. nih.gov

Natural Bond Orbital (NBO) Analysis

NBO analysis of 4-ethylmorpholine reveals significant intramolecular interactions that contribute to the stability of the morpholine ring system. These interactions involve the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate a more significant interaction between the donor and acceptor orbitals.

Based on the analysis of 4-ethylmorpholine, a representative NBO analysis for this compound would be expected to show similar types of intramolecular interactions. The presence of the two methyl groups at the C3 position would likely introduce additional hyperconjugative interactions between the C-H bonds of the methyl groups and the adjacent C-C, C-N, and C-O antibonding orbitals within the morpholine ring.

Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) based on 4-Ethylmorpholine Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-H) | σ(C-N) | ~2.5 - 3.5 |

| σ(C-C) | σ(C-N) | ~1.5 - 2.5 |

| σ(C-N) | σ(C-C) | ~0.5 - 1.5 |

| LP(N) | σ(C-C) | ~3.0 - 5.0 |

| LP(O) | σ*(C-N) | ~1.0 - 2.0 |

Note: The values presented in this table are approximate and intended to be representative of the types and magnitudes of interactions expected in a substituted morpholine ring, based on published data for 4-ethylmorpholine. researchgate.net

Computational Modeling of Molecular Interactions

The morpholine ring is a versatile scaffold in medicinal chemistry, known to participate in a variety of non-covalent interactions. nih.govresearchgate.net The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the N-H group in an unsubstituted or N-protonated morpholine can act as a hydrogen bond donor. In this compound, the nitrogen atom is a potential hydrogen bond acceptor. The oxygen atom in the ring can also participate as a hydrogen bond acceptor.

Molecular docking studies of various morpholine derivatives have shown that the morpholine moiety can fit into both polar and non-polar binding pockets of proteins. nih.gov The interactions are often characterized by:

Hydrogen Bonding: The nitrogen and oxygen atoms of the morpholine ring are capable of forming hydrogen bonds with suitable donor groups, such as hydroxyl (-OH) or amine (-NH) groups on other molecules.

Hydrophobic Interactions: The carbon atoms of the morpholine ring and the two methyl groups in this compound can engage in hydrophobic (van der Waals) interactions with non-polar residues of a binding partner.

Dipole-Dipole Interactions: The polar nature of the C-N and C-O bonds in the morpholine ring can lead to dipole-dipole interactions with other polar molecules.

Molecular dynamics simulations of morpholine-containing compounds have further revealed the dynamic nature of these interactions and their importance for the stability of molecular complexes. nih.govnih.gov These simulations can model the movement of atoms and molecules over time, providing a more realistic picture of how molecules interact in a dynamic environment.

For this compound, it is anticipated that its molecular interactions would be governed by a combination of these forces. The presence of the two methyl groups may enhance hydrophobic interactions while also potentially sterically influencing the accessibility of the nitrogen and oxygen atoms for hydrogen bonding.

Summary of Potential Molecular Interactions for this compound

| Interaction Type | Potential Participating Atoms/Groups |

| Hydrogen Bond Acceptor | Nitrogen atom, Oxygen atom |

| Hydrophobic Interactions | Methylene (B1212753) groups of the ring, Methyl groups at C3 |

| van der Waals Forces | Entire molecule |

V. Structure Activity Relationship Sar Studies and Drug Design

Impact of 3,3-Dimethyl Substitution on Morpholine (B109124) Ring Conformation and Bioactivity

The substitution of two methyl groups at the C3 position of the morpholine ring has profound effects on its conformational flexibility and, consequently, its interaction with protein targets. This gem-dimethyl substitution restricts the rotation around the C2-C3 and N4-C5 bonds, leading to a more constrained ring conformation compared to the parent morpholine. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

The bioactivity of 3,3-dimethylmorpholine-containing compounds is not solely dictated by steric effects. The altered conformation can also influence the orientation of the morpholine oxygen, a key hydrogen bond acceptor in the hinge region of many kinases. acs.orgunimi.it By locking the morpholine ring in a specific conformation, the 3,3-dimethyl substitution can pre-organize the molecule for optimal interaction with the target, leading to enhanced binding affinity and inhibitory activity.

Design and Synthesis of this compound Analogs for Targeted Biological Activities

The insights gained from SAR studies have spurred the rational design and synthesis of numerous this compound analogs aimed at a variety of biological targets. A primary focus has been the development of selective inhibitors of the mTOR and PI3K signaling pathways, which are frequently dysregulated in cancer.

In the design of mTOR inhibitors, the this compound group has been incorporated into various heterocyclic scaffolds, such as pyrimido-pyrrolo-oxazines and triazines. acs.orgacs.org Synthetic strategies often involve the coupling of a pre-formed this compound unit to a core scaffold, allowing for the systematic exploration of its impact on activity and selectivity. For example, a series of compounds were prepared by introducing different morpholine derivatives, including this compound, to assess their effect on mTOR inhibition. acs.org

Beyond kinase inhibition, this compound analogs have been explored for their potential to modulate other targets. The versatility of the morpholine scaffold allows for its incorporation into a wide range of molecular architectures, enabling the development of ligands for receptors and other enzymes. The synthesis of these analogs often involves multi-step reaction sequences, starting from commercially available materials to construct the desired substituted morpholine ring and subsequently couple it to the relevant pharmacophore.

Ligand-Target Interactions: Computational Docking and In Vitro Assays

Computational docking studies have provided valuable insights into the binding modes of this compound-containing inhibitors within the ATP-binding sites of mTOR and PI3K. acs.orgunimi.it These studies have confirmed the crucial role of the morpholine oxygen in forming a hydrogen bond with the backbone amide of a key residue in the hinge region, such as Val851 in PI3Kα and Val2240 in mTOR. acs.orgunimi.it

The 3,3-dimethyl substitution influences the orientation of the inhibitor within the binding pocket. The steric bulk of the methyl groups can lead to a deeper penetration into a hydrophobic pocket in mTOR, a feature that is less accommodated in the corresponding region of PI3K. researchgate.net This difference in pocket topology is believed to be a key factor contributing to the enhanced mTOR selectivity observed with some this compound-containing inhibitors. acs.orgresearchgate.net

In vitro kinase assays are essential for validating the predictions from computational studies and quantifying the inhibitory potency and selectivity of newly synthesized compounds. These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. Data from such assays have consistently shown that the incorporation of sterically hindered morpholines, including this compound, can lead to a significant increase in selectivity for mTOR over PI3K. acs.orgacs.org

Below is a table summarizing the in vitro activity of a selected compound incorporating the this compound moiety against mTOR and PI3Kα.

| Compound | Target | Kᵢ (nM) | Selectivity (PI3Kα/mTOR) |

| Compound with M₅ (this compound) | mTOR | Data not explicitly provided for this specific analog in a comparable series | Sterically hindered morpholines shown to increase selectivity |

| Reference Compound 7b ((R)-3-methylmorpholine) | mTOR | 9.1 | 165-fold |

| Reference Compound 7b ((R)-3-methylmorpholine) | PI3Kα | 1500 |

Data adapted from a study on pyrimido-pyrrolo-oxazine mTOR inhibitors. While direct Kᵢ values for a this compound analog in this specific series were not detailed, the study highlighted the principle that increased steric demand on the morpholine ring enhances mTOR selectivity. acs.org

For neurokinin receptor antagonists, the morpholine group can be a crucial component for achieving high binding affinity. nih.gov While specific SAR data for the 3,3-dimethyl substitution in this context is less prevalent in the provided search results, the general principles of conformational restriction and modulation of physicochemical properties apply. Computational modeling and docking studies are employed to predict how these analogs interact with the receptor binding pocket, guiding the design of new compounds with improved affinity and selectivity. nih.gov

Similarly, in the field of cannabinoid receptor modulators, the morpholine scaffold has been utilized in the design of novel ligands. The introduction of the 3,3-dimethyl group can influence the ligand's interaction with the receptor's binding site, potentially altering its efficacy (agonist vs. antagonist) and selectivity for CB1 versus CB2 receptors.

Modulation of Pharmacokinetic/Pharmacodynamic (PK/PD) Properties

The physicochemical properties imparted by the this compound group can significantly influence the pharmacokinetic and pharmacodynamic (PK/PD) profile of a drug candidate. The morpholine ring itself is known to improve aqueous solubility and metabolic stability. The addition of the dimethyl groups can further modulate these properties.

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for treating central nervous system (CNS) disorders. The physicochemical properties of a molecule, including its lipophilicity, polar surface area, and hydrogen bonding capacity, are key determinants of its BBB permeability.

The morpholine moiety is often incorporated into CNS drug candidates to fine-tune these properties. The 3,3-dimethyl substitution can impact BBB permeability in several ways. The addition of the two methyl groups increases the lipophilicity of the molecule, which can, up to a certain point, enhance passive diffusion across the BBB. However, the increased steric bulk might also hinder transport.

In the development of brain-penetrant mTOR inhibitors for neurological disorders, the careful selection of substituents on the morpholine ring has been a key strategy. researchgate.net While specific data on the BBB permeability of a compound solely distinguished by the presence of a this compound is not explicitly detailed in the search results, in vitro permeability assays, such as the TransWell assay, are used to predict the potential for BBB penetration of novel analogs. researchgate.net

The following table illustrates key pharmacokinetic parameters for a brain-penetrant mTOR inhibitor, highlighting the properties that are optimized in such drug candidates.

| Parameter | Value |

| Cₘₐₓ in plasma (mice) | Reached after 30 minutes |

| t₁/₂ in plasma (mice) | > 5 hours |

| Brain/Plasma Distribution Ratio | Favorable for CNS indications |

Data is for a representative brain-penetrant mTOR inhibitor, PQR620, and illustrates the types of pharmacokinetic properties that are modulated through structural modifications, including substitutions on the morpholine ring. researchgate.net

Metabolic Stability and CYP Metabolism

Metabolic stability is a critical parameter in drug discovery, determining the susceptibility of a compound to biotransformation by metabolic enzymes. The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) family.

There is a lack of specific data on the metabolic stability and CYP-mediated metabolism of the isolated compound this compound. For larger drug molecules that incorporate this moiety, the metabolic fate is complex and typically involves transformations on other parts of the molecule.

General metabolic pathways for morpholine-containing compounds can include:

N-oxidation: Oxidation of the nitrogen atom in the morpholine ring.

N-dealkylation: If the nitrogen is substituted, cleavage of the alkyl group can occur.

Ring Opening: Cleavage of the morpholine ring itself.

Oxidation of adjacent carbons: Hydroxylation of carbon atoms alpha to the nitrogen or oxygen.

The presence of the gem-dimethyl group at the C-3 position could theoretically influence metabolic stability. These methyl groups might sterically hinder the approach of CYP enzymes to the adjacent C-2 and N-4 positions, potentially slowing down metabolism at these sites compared to an unsubstituted morpholine ring. However, without direct experimental evidence from studies on this compound itself or closely related analogs where this is the only variable, this remains a theoretical consideration. No published studies were found that specifically compare the metabolism of this compound with other morpholine derivatives to isolate the effect of this substitution pattern.

Table 1: Hypothetical Metabolic Pathways for Morpholine Derivatives (Note: This table is illustrative of general pathways for the morpholine class, as specific data for this compound is unavailable.)

| Metabolic Pathway | Description | Potential Influence of 3,3-Dimethyl Group |

| N-Oxidation | Addition of an oxygen atom to the ring nitrogen. | Minimal direct influence expected. |

| C-2 Hydroxylation | Addition of a hydroxyl group to the carbon adjacent to the oxygen. | Steric hindrance from adjacent dimethyl groups might reduce the rate of this pathway. |

| Ring Cleavage | Enzymatic opening of the heterocyclic ring. | Could be influenced by electronic and steric factors, but specific data is lacking. |

Development of Prodrugs and Enhanced Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often used to improve properties such as solubility, permeability, or site-specific delivery.

The development of prodrugs specifically derived from this compound has not been reported in the scientific literature. Prodrug strategies are typically applied to a pharmacologically active parent drug. Since this compound is primarily a chemical building block and not an active pharmaceutical ingredient itself, it would not be the target for prodrug design. Instead, it might be incorporated into the structure of a larger active molecule, which could then be modified into a prodrug. In such cases, the prodrug modification would likely occur at a different functional group on the parent drug, not on the this compound moiety itself, unless the nitrogen of the morpholine ring is critical for a function that needs to be temporarily masked.

Vi. Biological and Pharmacological Relevance of 3,3 Dimethylmorpholine Scaffolds

Applications in Central Nervous System (CNS) Drug Discovery

The morpholine (B109124) ring is a prevalent feature in many CNS-active compounds. acs.org It is utilized to improve potency, serve as a structural framework to correctly orient other functional groups, and to modify the pharmacokinetic and pharmacodynamic profiles of drug candidates. acs.org The unique properties of this scaffold have made it a valuable tool in the development of treatments for a range of neurological and psychiatric conditions.

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. nih.gov Morpholine-based compounds have emerged as a promising area of research for these conditions. They have been investigated for their ability to modulate key enzymes implicated in the pathology of diseases like Alzheimer's and Parkinson's, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov

In the context of Parkinson's disease, which involves the degeneration of dopamine-producing neurons, research has focused on developing therapies that can slow disease progression. pharmaceutical-technology.comnih.gov One area of interest is the development of selective dopamine (B1211576) D3 receptor agonists, as an increase in D3 receptors has been observed in brains affected by Parkinson's disease. acs.org The N-morpholinopropyl moiety has been instrumental in creating such selective compounds. acs.org Additionally, research into compounds that reduce levodopa-induced dyskinesia, a common side effect of Parkinson's medication, has identified promising small molecules. For instance, the compound PD13R was found to reduce dyskinesia by over 85% in a marmoset model of the disease. innovations-report.com

For Alzheimer's disease, a condition marked by the accumulation of beta-amyloid plaques and tau protein tangles, research is exploring multiple therapeutic avenues. alzra.org While there is no cure, efforts are focused on developing drugs that can delay disease progression. alzra.org Morpholine-containing structures are being explored in the design of multifunctional agents that can, for example, inhibit cholinesterase enzymes, a key target in Alzheimer's therapy. nih.govnih.gov Animal models have shown that certain novel compounds can lead to improvements in cognitive and biochemical markers of the disease. news-medical.net

| Compound/Derivative Class | Disease Model/Target | Key Finding | Reference |

|---|---|---|---|

| Morpholine-clubbed heterocycles | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine oxidases (MAO-A/B) | Act as modulators of critical enzymes implicated in neurodegenerative processes. nih.gov | nih.gov |

| PD13R | Marmoset model of Parkinson's Disease | Reduced levodopa-induced dyskinesia by more than 85%. innovations-report.com | innovations-report.com |

| Imidazoline (B1206853) I2 Receptor Ligands | Murine model of Alzheimer's Disease | Showed improvement in cognitive and biochemical markers. news-medical.net | news-medical.net |

The morpholine scaffold is integral to the development of compounds targeting CNS receptors involved in mood regulation and pain perception. acs.org Research into triple reuptake inhibitors, which block the reuptake of serotonin, norepinephrine, and dopamine, represents a next-generation approach to antidepressants. nih.gov The theory is that enhancing all three of these monoamine neurotransmitter systems could lead to better efficacy and a faster onset of action. nih.gov

In the realm of pain management, new molecules that modulate imidazoline I2 receptors have demonstrated analgesic properties in animal models without causing motor side effects. news-medical.net Furthermore, some synthetic flavonoid derivatives have been investigated for pain management and have shown antidepressant-like effects in mice, suggesting a dual therapeutic potential. researchgate.net The development of opioid receptor modulators for depression and anxiety also has a long history, with recent studies suggesting that mu-opioid receptor (MOR) activation may produce antidepressant and anxiolytic effects. google.com

The development of morpholine-containing anticancer drugs is an active field of research, particularly for CNS tumors like glioblastoma and astrocytoma. acs.org A key strategy involves targeted therapy, with major targets including kinases that regulate the cell cycle, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). acs.orgnih.govmdpi.com

Several studies have demonstrated the antitumor activity of new chemical compounds containing the morpholine scaffold. nih.gov For example, certain compounds have been shown to decrease the viability of triple-negative breast cancer cells (MDA-MB-231) and murine mammary adenocarcinoma cells (4T1). nih.gov In one study, three compounds, CIT171B3, CMC266, and PGC22i, significantly reduced the viability of 4T1 tumor cells. nih.gov These compounds also inhibited the ability of cancer cells to form colonies and promoted programmed cell death (apoptosis). nih.gov

Furthermore, morpholine-acetamide derivatives have been designed and screened for their anticancer potential. nih.gov Certain compounds in this class exhibited significant inhibitory activity against the ovarian cancer cell line ID8 and also inhibited the hypoxia-inducible factor-1α (HIF-1α), a protein associated with tumor survival. nih.gov Another study on morpholine-substituted tetrahydroquinoline derivatives identified a promising candidate, compound 10e, which showed exceptional activity against A549 lung cancer cells, with an IC50 value of 0.033 µM. nih.govmdpi.com

| Compound | Cancer Cell Line | Activity/Result | Reference |

|---|---|---|---|

| CIT171B3 | MDA-MB-231 (Human Breast Cancer) | Decreased viability by 71.46% at 25 µM. nih.gov | nih.gov |

| CMC266 | MDA-MB-231 (Human Breast Cancer) | Decreased viability by 54.02% at 25 µM. nih.gov | nih.gov |

| PGC22i | MDA-MB-231 (Human Breast Cancer) | Decreased viability by 98.43% at 25 µM. nih.gov | nih.gov |

| Compound 10e (Tetrahydroquinoline derivative) | A549 (Lung Cancer) | IC50 = 0.033 µM. nih.govmdpi.com | nih.govmdpi.com |

| Compound 1h (Morpholine acetamide (B32628) derivative) | ID8 (Ovarian Cancer) | IC50 = 9.40 µM. nih.gov | nih.gov |

Antimicrobial and Antifungal Activities

The search for new antimicrobial and antifungal agents is critical due to the rise of drug-resistant pathogens. researchgate.net Morpholine derivatives have demonstrated a wide range of action against various bacterial and fungal strains. researchgate.net One study found that a specific morpholine derivative exhibited a broad spectrum of activity, inhibiting 82.83% of the bacterial strains tested with inhibition zones ranging from 16 to 31 mm. researchgate.net

In the realm of antifungal research, silicon-incorporated morpholine analogues have been synthesized and evaluated. nih.gov Out of 15 synthesized sila-analogues, 12 showed potent antifungal activity against human fungal pathogens such as Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov One sila-analogue, compound 24, which is an analogue of the known antifungal fenpropimorph, demonstrated superior fungicidal potential compared to existing morpholine fungicides. nih.gov

Anti-inflammatory Properties

Thoughtfully substituted morpholine derivatives have been investigated for their anti-inflammatory properties. jchemrev.comresearchgate.net Inflammation is a complex biological response implicated in numerous diseases, including cancer, diabetes, and cardiovascular conditions. researchgate.net Key enzymes in the inflammatory process include cyclooxygenase (COX) and nitric oxide synthase (NOS). researchgate.net

Research has shown that incorporating a morpholine moiety can enhance the selective COX-2 inhibition of non-steroidal anti-inflammatory drugs (NSAIDs). jchemrev.comresearchgate.net In one study, newly designed morpholinopyrimidine derivatives were evaluated for their anti-inflammatory efficacy. nih.gov Two compounds, V4 and V8, were found to significantly reduce the expression of iNOS and COX-2 at both the mRNA and protein levels in lipopolysaccharide-induced RAW 264.7 macrophage cells. researchgate.netnih.gov This indicates their potential as a novel therapeutic strategy for disorders associated with inflammation. researchgate.net

Anti-parasitic Activity (e.g., Trypanosomiasis, Malaria)

While the broader class of morpholine-related compounds, specifically thiomorpholine (B91149) derivatives, has been utilized for antiprotozoal and antimalarial activities, the direct anti-parasitic applications of 3,3-dimethylmorpholine itself are less extensively documented in the reviewed literature. jchemrev.comresearchgate.net The versatility of the morpholine scaffold suggests its potential utility in this area, but further targeted research is necessary to fully elucidate the anti-parasitic capabilities of this compound derivatives against diseases like trypanosomiasis and malaria.

Efflux Pump Inhibition in Bacteria

Multidrug resistance (MDR) in bacteria is a significant global health challenge, and the overexpression of efflux pumps is a primary mechanism by which bacteria expel a wide array of antibiotics, rendering them ineffective. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of existing antibiotics.

While the broader class of morpholine derivatives has been investigated for various pharmacological activities, current scientific literature does not provide specific evidence of this compound or its direct derivatives acting as bacterial efflux pump inhibitors. Research into EPIs has largely focused on other chemical scaffolds, such as quinolines, indoles, and certain peptidomimetics. nih.gov The investigation into the potential for this compound-containing compounds to act as EPIs remains an unexplored area of research.

Carcinogenesis Research and Metabolism of Nitrosated Derivatives

N-nitroso compounds are a class of potent carcinogens that require metabolic activation to exert their effects. nih.gov The nitrosated derivative of this compound, N-nitroso-3,3-dimethylmorpholine, is of toxicological interest due to the established carcinogenicity of related cyclic nitrosamines.

Research on the carcinogenic effects of dimethyl-substituted nitrosomorpholines has provided insights into how the position of methyl groups on the morpholine ring influences carcinogenic potency and organ specificity. While much of the specific research has focused on N-nitroso-2,6-dimethylmorpholine, studies on structure-activity relationships offer valuable information. mdpi.comaacrjournals.orgnih.gov

A comparative study on the carcinogenicity of various cyclic nitrosamines in rats revealed significant findings related to the substitution pattern on the morpholine ring. The study demonstrated that methyl substitution at the beta-positions (C3 and C5) of nitrosomorpholine influences its carcinogenic profile. Specifically, methylation at both beta positions, as is the case in N-nitroso-3,3-dimethylmorpholine, was found to increase the carcinogenic potency. Furthermore, this substitution pattern shifted the primary target organ from the liver, which is commonly affected by nitrosomorpholine, to the upper gastrointestinal tract, including the esophagus.

The metabolism of N-nitroso compounds is a critical step in their activation to carcinogenic agents. This process is generally catalyzed by cytochrome P450 enzymes and involves hydroxylation at the alpha-carbon to the N-nitroso group. mdpi.com This metabolic activation leads to the formation of reactive electrophilic intermediates that can alkylate DNA, initiating the carcinogenic process. While the specific metabolic pathways for N-nitroso-3,3-dimethylmorpholine have not been detailed as extensively as for other nitrosamines, the general mechanism of metabolic activation is expected to be similar.

Table 1: Carcinogenicity of Selected Nitrosomorpholine Derivatives in Rats

| Compound | Primary Target Organ(s) | Relative Potency |

| Nitrosomorpholine | Liver (hepatocellular carcinomas, angiosarcomas) | Baseline |

| N-nitroso-2,6-dimethylmorpholine | Esophagus, Nasal Cavity | Varies by isomer |

| N-nitroso-3,3-dimethylmorpholine | Upper Gastrointestinal Tract | Increased |

This table provides a summary of findings from comparative carcinogenesis studies. Potency is described relative to the parent compound, nitrosomorpholine.

Other Therapeutic Potentials (e.g., Antipyretic, Antioxidant, Anorectic)

The morpholine ring is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.

Antioxidant Activity: Several studies have investigated the antioxidant properties of various morpholine derivatives. These compounds have shown the ability to protect against lipid peroxidation and scavenge free radicals. researchgate.net The antioxidant activity is often attributed to the ability of the morpholine moiety and its substituents to donate a hydrogen atom or an electron to stabilize free radicals. However, the scientific literature currently lacks specific studies focusing on the antioxidant potential of compounds containing the this compound scaffold.

Antipyretic and Anorectic Potential: There is currently no available scientific literature that specifically investigates the antipyretic (fever-reducing) or anorectic (appetite-suppressing) properties of this compound or its derivatives. Research into these potential therapeutic effects for this specific chemical structure has not been reported.

Vii. Applications in Materials Science and Industrial Catalysis

Chiral Supramolecular Assemblies

While the inherent structure of 3,3-dimethylmorpholine suggests its potential as a component in the construction of chiral supramolecular assemblies, specific research documenting its use in this application is not extensively detailed in current literature. Chirality is a critical property in the development of functional materials, influencing everything from biological interactions to the properties of light. sigmaaldrich.com The formation of complex, ordered structures through non-covalent interactions, known as supramolecular assembly, can leverage chiral building blocks to create materials with unique and predictable three-dimensional arrangements. sigmaaldrich.com In principle, the defined stereochemistry of chiral morpholine (B109124) derivatives could be exploited to guide the formation of such assemblies, a foundational concept in advanced materials synthesis.

Templates for Novel Material Synthesis

The use of organic molecules as templates is a well-established strategy for directing the synthesis of materials with specific structures and porosities, such as zeolites and metal-organic frameworks. Although the application of this compound specifically as a template in novel material synthesis is not widely reported, the broader class of morpholine derivatives possesses characteristics suitable for such roles. The defined size and shape of these cyclic amines can influence the arrangement of inorganic or polymeric frameworks during their formation, leading to materials with tailored properties. This area represents a potential, though not yet fully explored, application for this compound.

Use as Catalysts and Intermediates in Organic Synthesis

This compound serves as both a catalyst and a key intermediate in a variety of organic reactions. The presence of the nitrogen atom imparts basic and nucleophilic properties to the molecule, allowing it to function as an organocatalyst in certain transformations. For instance, related N-alkyl-3,3'-bimorpholine derivatives have been shown to be effective organocatalysts for asymmetric Michael addition reactions, affording high yields and selectivity. 3wpharm.com

As a synthetic intermediate, this compound is a versatile building block. Its morpholine core can be modified through reactions at the nitrogen atom, enabling its incorporation into larger, more complex molecular structures. This utility is fundamental to multi-step synthetic processes where the morpholine ring is a desired structural motif in the final product.

Role as Building Blocks in Pharmaceutical and Agrochemical Industries

The morpholine scaffold is a privileged structure in medicinal chemistry and agrochemical design, appearing in numerous commercial products due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. wikipedia.org Dimethylmorpholine derivatives, in particular, are key components of several important commercial products.

Two prominent examples include:

Phendimetrazine : A stimulant medication belonging to the morpholine chemical class, used as an appetite suppressant. nih.gov Its structure is (2S,3S)-3,4-Dimethyl-2-phenylmorpholine. wikipedia.org Phendimetrazine functions as a prodrug, being metabolized in the liver to phenmetrazine, which is the active form. wikipedia.org

Fenpropimorph : A widely used agricultural fungicide, particularly on cereal crops. herts.ac.uk The molecule is a derivative of cis-2,6-dimethylmorpholine. google.comnih.gov Fenpropimorph functions by disrupting the biosynthesis of sterols in fungi, which is essential for their cell membrane structure and function. herts.ac.uk

The synthesis of these and other similar compounds relies on the availability of dimethylmorpholine precursors, underscoring the importance of compounds like this compound as foundational building blocks in these industries. google.com

Corrosion Inhibition

This compound and other morpholine derivatives are recognized as effective corrosion inhibitors, particularly for mild steel and other metals in acidic environments. google.comtandfonline.com The mechanism of inhibition is primarily attributed to the adsorption of the morpholine molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

Several key molecular features contribute to this inhibitory action:

Heteroatom Adsorption Centers : The nitrogen and oxygen atoms within the morpholine ring possess lone pairs of electrons, which can coordinate with vacant d-orbitals of iron atoms on the steel surface. This interaction facilitates strong adsorption. nih.gov

Formation of a Protective Film : The adsorbed molecules create a thin film on the metal surface. This film acts as a physical barrier, blocking the active sites where electrochemical corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur. google.com

Mixed-Type Inhibition : Studies on morpholine derivatives often classify them as mixed-type inhibitors, meaning they reduce the rates of both the anodic and cathodic reactions.

Adsorption Mechanism : The adsorption process can involve both physisorption (electrostatic interactions between the charged molecule and the metal) and chemisorption (coordinate bond formation between the heteroatoms and the metal). nih.gov The strength and nature of this adsorption are often described by models such as the Langmuir adsorption isotherm.

Research has shown that the efficiency of corrosion inhibition increases with the concentration of the morpholine inhibitor, as greater surface coverage is achieved. google.comtandfonline.com

Research Findings on Corrosion Inhibition by Morpholine Derivatives

| Inhibitor System | Metal | Corrosive Medium | Key Findings |

|---|---|---|---|

| Morpholine Mannich Bases (MPO and MPPO) | N80 Steel | 1.0 M HCl | Inhibition efficiency reached over 90% at 300 ppm. The inhibitors act as mixed-type and adsorb on the steel surface via chemisorption. google.com |

| Morpholine | Mild Steel | 2N Sulphuric and Phosphoric Acid | Inhibition efficiency increases with concentration and decreases with temperature. The molecule acts as a mixed-type inhibitor. tandfonline.com |

| Morpholine-based Ligands | C-steel | 0.5 M H₂SO₄ | The compounds act as mixed-type inhibitors, with adsorption following the Langmuir isotherm. Inhibition involves chemisorption. |

| Morpholine Carbonate and Benzoate | Carbon Steel | H₂O/O₂ Environment | Inhibitors coordinate with iron through N and O atoms, forming a protective layer via both physical and chemical adsorption. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Dimethylmorpholine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound hydrochloride (CAS 59229-64-0, F.W. 151.63) typically involves cyclization of precursor amines under acidic conditions. For example, hydrochlorination of the free base using HCl in solvents like ethanol or dichloromethane is common. Optimization can include adjusting stoichiometric ratios of reagents, reaction temperature (e.g., reflux vs. room temperature), and purification via recrystallization or column chromatography . Characterization by / NMR and mass spectrometry (EI-MS) is critical for confirming structure and purity .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To resolve stereochemistry and confirm substitution patterns (e.g., distinguishing between morpholine ring conformers) .

- Mass Spectrometry (EI-MS or ESI-MS) : For molecular weight validation and fragmentation pattern analysis .

- Melting Point Analysis : To assess purity, with discrepancies indicating potential impurities or polymorphic forms .

- HPLC : For quantifying purity in complex mixtures, especially when synthesizing hydrochloride salts .

Q. How do substituents on the morpholine ring influence the physical properties of this compound derivatives?

- Methodological Answer : The dimethyl groups at the 3-position increase steric hindrance, reducing solubility in polar solvents. Hydrochloride salt formation improves aqueous solubility, critical for biological assays. Systematic studies comparing derivatives (e.g., 3-methyl vs. 3-ethyl analogs) can clarify structure-property relationships using techniques like differential scanning calorimetry (DSC) for thermal stability analysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in synthesizing this compound derivatives?

- Methodological Answer : Steric effects dominate regioselectivity during ring-forming reactions. Computational modeling (e.g., DFT calculations) can predict energy barriers for different transition states. Experimental validation via kinetic studies (e.g., varying reaction temperatures and monitoring intermediates by -NMR) is recommended to identify rate-determining steps .

Q. How can residual solvents or byproducts in this compound hydrochloride synthesis be minimized to meet pharmaceutical-grade standards?

- Methodological Answer : Use high-purity solvents (e.g., HPLC-grade ethanol) and implement post-synthesis purification steps:

- Azeotropic distillation to remove trace water.

- Solid-phase extraction (SPE) to eliminate ionic impurities.

- Quality control via gas chromatography (GC) or Karl Fischer titration for solvent residue analysis .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Researchers should:

- Reproduce synthesis and crystallization conditions from literature.

- Perform variable-temperature XRD to identify polymorphs.

- Use deuterated solvents in NMR to detect hydrate formation .

Q. How can computational tools predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA) can map electron density distributions and frontier molecular orbitals. QSPR models trained on existing morpholine derivatives may predict reaction outcomes, guiding experimental design .

Retrosynthesis Analysis